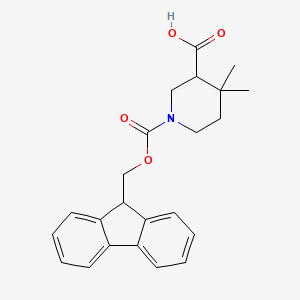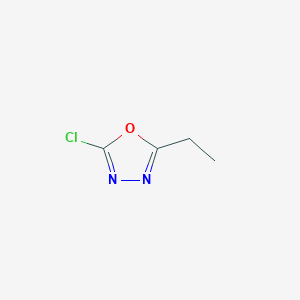
1-Chloro-2-ethoxy-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-ethoxy-2-methylpropane is an organic compound with the molecular formula C6H13ClO It is a chlorinated ether, characterized by the presence of a chlorine atom, an ethoxy group, and a methyl group attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethoxy-2-methylpropane can be synthesized through the reaction of 2-methyl-2-propanol with thionyl chloride (SOCl2) to form 2-chloro-2-methylpropane. This intermediate can then be reacted with sodium ethoxide (NaOEt) to yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using cation exchange resins as catalysts. This method offers advantages such as reduced production costs and minimized environmental impact due to lower generation of acid waste .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-ethoxy-2-methylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium alkoxides (NaOR) in polar solvents like water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products:
Nucleophilic Substitution: Formation of alcohols or ethers.
Elimination Reactions: Formation of alkenes such as 2-ethoxy-2-methylpropene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-ethoxy-2-methylpropane has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated ethers.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-chloro-2-ethoxy-2-methylpropane involves its reactivity as a halogenated ether. The chlorine atom can participate in nucleophilic substitution reactions, while the ethoxy group can undergo elimination reactions under basic conditions. These reactions are facilitated by the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the carbon center .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-ethoxy-2-methylpropane can be compared with other similar compounds such as:
1-Chloro-2-methylpropane: This compound lacks the ethoxy group, making it less versatile in terms of chemical reactivity.
2-Chloro-2-methylpropane: This compound has a similar structure but lacks the ethoxy group, leading to different reactivity patterns.
1-Chloro-2-(2-chloroethoxy)-2-methylpropane: This compound has an additional chlorine atom, which can significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a chlorine atom and an ethoxy group, which provides a balance of reactivity and stability, making it useful in various chemical transformations.
Eigenschaften
IUPAC Name |
1-chloro-2-ethoxy-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c1-4-8-6(2,3)5-7/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHUNBBGEYFEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Can Chlordimethyläther be used to create new carbon-carbon bonds?
A1: Yes, research indicates that Chlordimethyläther can react with Acetylene in the presence of Aluminiumchlorid to form new compounds. The primary products of this reaction are Methyl-[3-chlor-allyl]-ather (I) and 1.3-Dichlorpropen-(1) (II). Interestingly, the ratio of these products can be influenced by reaction conditions. []
Q2: How do temperature, reaction time, and the presence of Hydrogen chloride affect the reaction of Chlordimethyläther with Acetylene?
A2: [] found that higher temperatures, longer reaction times, and the presence of Hydrogen chloride favor the formation of 1.3-Dichlorpropen-(1) (II). This suggests that 1.3-Dichlorpropen-(1) may be formed through a subsequent reaction of Aluminiumchlorid with the initially formed Methyl-[3-chlor-allyl]-ather (I).
Q3: Can Chlordimethyläther be used in polymer chemistry?
A3: Yes, Chlordimethyläther has shown potential as a cocatalyst in cationic polymerization reactions. Research suggests its effectiveness in combination with Triethylaluminium and water for polymerizing monomers like Styrene, Vinyl ether, and α-Methylstyrene. [] The proposed mechanism involves Triethylaluminium acting as a Lewis acid and forming a carbonium ion complex with Chlordimethyläther, which initiates polymerization. []
Q4: Are there other applications of Chlordimethyläther in polymer chemistry?
A4: Chlordimethyläther is also involved in stabilizing Polyoxymethylene diols against thermal and alkaline degradation. [] suggests that reacting Polyoxymethylene diols with an epoxide like Propylene oxide and an organic halogen compound like Chlordimethyläther leads to the formation of ether end groups, enhancing the polymer's stability.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2943164.png)



![N-(butan-2-yl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2943169.png)

![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2943175.png)

![2-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2943178.png)
![1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2943180.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2943181.png)
![2-Tert-butyl-4-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2943183.png)


